molecular formula C16H18N2 B139897 (2-Benzylisoindolin-4-YL)methanamine CAS No. 127169-00-0

(2-Benzylisoindolin-4-YL)methanamine

Cat. No.: B139897
CAS No.: 127169-00-0
M. Wt: 238.33 g/mol
InChI Key: UXAZXMXGESTEHL-UHFFFAOYSA-N
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Description

(2-Benzylisoindolin-4-YL)methanamine is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-benzyl-1,3-dihydroisoindol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c17-9-14-7-4-8-15-11-18(12-16(14)15)10-13-5-2-1-3-6-13/h1-8H,9-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAZXMXGESTEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600392
Record name 1-(2-Benzyl-2,3-dihydro-1H-isoindol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127169-00-0
Record name 1-(2-Benzyl-2,3-dihydro-1H-isoindol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzylisoindolin 4 Yl Methanamine and Its Isoindoline Precursors

Strategies for Isoindoline (B1297411) Core Construction

The isoindoline framework is a key structural motif in numerous biologically active compounds beilstein-journals.orgwikipedia.org. Its synthesis can be approached through various strategies that build the heterocyclic ring system from suitable aromatic precursors.

Isoindolinones are common precursors to isoindolines and are characterized by a lactam ring fused to a benzene (B151609) ring beilstein-journals.org. Their synthesis is a critical step in forming the core of the target molecule.

Intramolecular cyclization is a powerful strategy for forming the isoindolinone ring. These methods typically involve a benzamide derivative with a reactive group at the ortho position, which can cyclize onto the amide nitrogen.

One such approach involves the copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides, which provides an efficient route to various functionalized isoindolinones organic-chemistry.org. Another advanced method is the visible-light-promoted intramolecular reductive cyclization, which can be used to create functionalized indolines and related heterocyclic cores without the need for transition metals wikipedia.org. These reactions proceed via radical intermediates, offering a mild and efficient way to form the five-membered ring. For instance, an aryl radical generated from an ortho-halo-N-alkenylbenzamide can undergo a 5-exo-trig cyclization to form the isoindolinone structure wikipedia.org.

A hypothetical intramolecular route to a precursor for the target compound could involve the cyclization of a suitably substituted 2-vinyl-N-benzylbenzamide, such as N-benzyl-4-cyano-2-vinylbenzamide. Visible-light-promoted radical cascade cyclizations have been developed for similar systems, providing a robust method for creating highly functionalized fused heterocyclic compounds nih.gov.

The most direct and widely used method for synthesizing N-substituted phthalimides (isoindoline-1,3-diones) is the condensation reaction between phthalic anhydride and a primary amine libretexts.orglibretexts.orgchemistry.coachchemguide.co.uksaskoer.ca. This reaction is a cornerstone of isoindoline synthesis and is directly applicable to preparing a key intermediate for (2-Benzylisoindolin-4-YL)methanamine.

To achieve the desired 4-substitution, a substituted phthalic anhydride is required. The reaction of 3-nitrophthalic anhydride with an amine, such as benzylamine, in a solvent like glacial acetic acid, yields the corresponding 4-nitro-N-substituted phthalimide (B116566) chemicalbook.comsemanticscholar.org. This method provides a direct route to 2-benzyl-4-nitroisoindoline-1,3-dione, a critical precursor for the target molecule.

Table 1: Examples of Phthalimide Synthesis from Substituted Phthalic Anhydrides

Phthalic Anhydride Amine Product Yield Reference
3-Nitro Phthalic Anhydride m-Toluidine 3-Nitro-2-(m-tolyl)isoindoline-1,3-dione 73% semanticscholar.org
4-Nitro Phthalic Anhydride m-Toluidine 4-Nitro-2-(m-tolyl)isoindoline-1,3-dione - semanticscholar.org
Phthalic Anhydride Benzylamine 2-Benzylisoindoline-1,3-dione - nih.govnih.gov

The reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on one of the anhydride's carbonyl carbons, followed by ring-closing dehydration to form the stable five-membered imide ring libretexts.org.

Recent advances in organic synthesis have led to the development of metal-free tandem reactions for constructing complex heterocyclic systems. One such strategy for synthesizing 3-methyleneisoindolin-1-ones begins with ester-functionalized aziridines. This approach, promoted by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carboxylic acids, involves a sequence of aziridine ring-opening, lactamization, and subsequent elimination to yield the final product nih.gov. While this method typically yields 3-substituted products, its principles showcase the potential of metal-free cascade reactions in building the isoindolinone core.

Nickel-catalyzed reactions have emerged as an efficient method for synthesizing 3-substituted isoindolinones. An amidoalkylation reaction promoted by Ni(ClO₄)₂·6H₂O allows for the coupling of γ-hydroxy lactams with various nucleophiles, including ketones, arenes, alcohols, and thiols chemicalbook.comgoogle.com. This transformation proceeds through the formation of an N-acyliminium ion intermediate, which is then attacked by the nucleophile. The method is valued for its broad substrate scope and tolerance of various functional groups, providing moderate to good yields chemicalbook.comgoogle.com. Although this methodology is primarily used for introducing substituents at the 3-position, it represents an important modern tool in the synthesis of diverse isoindolinone libraries.

Brønsted acids are effective catalysts for reactions involving isoindolinones, often by activating them to generate reactive N-acyliminium ion intermediates. Chiral Brønsted acids have been used to catalyze the enantioselective formal [3+2] cycloaddition of 3-hydroxy-isoindolinone-derived ketimines with indoles to produce complex spiro-isoindolinone-indolines acs.org. Similarly, p-toluenesulfonic acid can catalyze the diastereoselective reaction between enamides and 3-hydroxy-isoindolinones to afford densely substituted spiroisoindolinones acs.org. These methods highlight how the isoindolinone core, once formed, can be further elaborated into more complex polycyclic systems under Brønsted acid catalysis.

Cyclization Reactions for Isoindolinone Synthesis

Functionalization and Derivatization Approaches

The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. lumenlearning.com In the context of synthesizing substituted isoindolines, this can involve the alkylation of ammonia (B1221849) or a primary amine that is later incorporated into the ring structure. However, a significant challenge with direct alkylation is the potential for overalkylation, leading to mixtures of primary, secondary, tertiary amines, and even quaternary ammonium salts. lumenlearning.com To achieve selectivity, a large excess of the amine starting material is often required. lumenlearning.com

Acylation of amines, in contrast, is typically a high-yield reaction that proceeds cleanly. An amine can be readily acylated using an acyl chloride or anhydride. The resulting amide can then be reduced to the corresponding alkylated amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4). This two-step acylation-reduction sequence provides a reliable alternative to direct alkylation for producing secondary and tertiary amines without the issue of overalkylation.

Isoindoline-1,3-diones, commonly known as phthalimides, are highly versatile precursors for the synthesis of isoindolines. researchgate.netnih.gov Phthalimides are readily prepared by the condensation of phthalic anhydride with a primary amine. researchgate.netmdpi.com The two carbonyl groups of the phthalimide can then be reduced to methylenes to afford the corresponding isoindoline.

This transformation requires a potent reducing agent, with lithium aluminum hydride (LiAlH4) being the most common choice. Other reducing agents, such as those generated from catalytic hydrosilylation, can also be employed. organic-chemistry.org An alternative electrochemical method allows for the controlled reduction of cyclic imides to either hydroxylactams or lactams, which could serve as intermediates for further reduction to the isoindoline. organic-chemistry.org The synthesis of the phthalimide precursor itself offers a strategic point for introducing substituents onto the aromatic ring or the nitrogen atom. nih.govneliti.com

Isoindolinones, which contain a single carbonyl group within the five-membered ring, are another important class of precursors. These structures can be synthesized through various methods, including the reductive C-N coupling of 2-carboxybenzaldehyde with amines or palladium-catalyzed C-H carbonylation of benzylamines. organic-chemistry.org Once the isoindolinone ring is formed, it can undergo further modification. For instance, the N-H of an unsubstituted isoindolinone can be alkylated or acylated. Furthermore, modern C-H activation strategies can be employed to functionalize the aromatic ring of the isoindolinone scaffold, allowing for the introduction of various substituents in a targeted manner. researchgate.net The carbonyl group itself can be a handle for further reactions, or it can be reduced to a methylene group in a final step to yield the isoindoline.

Modern cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of complex organic molecules. These methods can be applied to the synthesis of isoindoline precursors. For example, a palladium-catalyzed intramolecular C-H amination can be used to form the indoline ring system from a β-arylethylamine substrate. nih.gov Similarly, rhodium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of related isoquinoline systems. nih.gov

N-alkylation is a critical step in synthesizing N-substituted heterocycles like N-benzylisoindoline. While classical methods often use alkyl halides, more sustainable "borrowing hydrogen" methodologies have emerged. nih.gov These reactions, often catalyzed by iron or other transition metals, use alcohols as alkylating agents, with water as the only byproduct. nih.gov Organocatalytic methods have also been developed for the enantioselective N-alkylation of related heterocycles like indoles using chiral phosphoric acids. mdpi.com These advanced sequences provide efficient and often stereocontrolled routes to highly functionalized nitrogen-containing scaffolds.

Stereoselective Synthesis of Isoindoline Derivatives

While direct asymmetric synthesis of 4-substituted isoindolines remains a developing field, several stereoselective strategies for related isoindoline structures, particularly at the C1 and C3 positions, have been well-established. These methodologies can provide a foundation for accessing chiral 4-substituted isoindolines through the use of appropriately substituted starting materials. Key approaches include the use of chiral auxiliaries, asymmetric catalysis, and the stereoselective transformation of chiral precursors.

A significant approach to chiral isoindolines involves the asymmetric synthesis of 3-substituted phthalides, which can serve as precursors to 4-substituted isoindolinones and isoindolines. The chirality is introduced at the C3 position of the phthalide, which corresponds to the C4 position of the resulting isoindoline.

One notable method is the asymmetric hydrogenation of 3-alkylidenephthalides. This reaction, often catalyzed by iridium complexes with chiral ligands such as SpinPHOX, can produce a variety of 3-substituted chiral phthalides with high enantiomeric excess (up to 98% ee) nih.gov. The general scheme for this transformation is depicted below:

Scheme 1: Asymmetric Hydrogenation of 3-Alkylidenephthalides (A general representation of the iridium-catalyzed asymmetric hydrogenation of a 3-alkylidenephthalide to a chiral 3-substituted phthalide.)

Another effective strategy is the catalytic asymmetric 1,2-addition of organozinc reagents to methyl 2-formylbenzoates, followed by lactonization. This method, employing a chiral phosphoramide ligand-Zn(II) complex, yields enantiopure phthalides in excellent yields (up to 95%) and with good enantioselectivities (up to 89%) nih.gov.

Catalyst SystemSubstrateProductYield (%)ee (%)
Ir(I)/SpinPHOX3-AlkylidenephthalideChiral 3-AlkylphthalideHighup to 98
Chiral Phosphoramide-Zn(II)Methyl 2-formylbenzoateChiral 3-Arylphthalideup to 95up to 89
Data derived from studies on the asymmetric synthesis of 3-substituted phthalides nih.gov.

The conversion of these chiral phthalides to the corresponding 4-substituted isoindolinones can be conceptually achieved by reaction with an amine, such as benzylamine, which would introduce the N-benzyl group. Subsequent reduction of the isoindolinone would yield the desired isoindoline core. The stereochemical integrity at the newly formed C4-stereocenter during this conversion is a critical aspect that requires careful consideration of reaction conditions.

Furthermore, chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds. A racemic mixture of a suitable isoindoline precursor, or the final racemic isoindoline itself, can be separated into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine, followed by separation of these diastereomers through crystallization wikipedia.org. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers mdpi.com.

While the direct stereoselective synthesis targeting the C4 position of the isoindoline ring is not extensively documented, the methodologies developed for other positions, in combination with the synthesis of chiral precursors like 3-substituted phthalides, provide a clear and viable pathway toward the enantioselective synthesis of complex isoindoline derivatives.

Exploration of Derivatives and Analogues of 2 Benzylisoindolin 4 Yl Methanamine

Structural Modifications and Scaffold Diversity

The (2-Benzylisoindolin-4-YL)methanamine scaffold serves as a versatile template for chemical modification, allowing for systematic exploration of the chemical space to optimize biological activity and physicochemical properties. Structural modifications can be strategically applied to various parts of the molecule, including the isoindoline (B1297411) nitrogen, the benzyl (B1604629) moiety, the isoindoline ring system itself, and the methanamine side chain.

N-Substitution Patterns on the Isoindoline Nitrogen

The nitrogen atom of the isoindoline ring is a key position for introducing structural diversity. While the parent compound features a benzyl group, replacing this substituent can significantly alter the molecule's properties. In related heterocyclic structures like isoindoline-1,3-diones, the imide nitrogen is a common site for derivatization to modulate biological effects. For instance, attaching pharmacophores such as 2-hydroxypropyl-4-arylpiperazine to the nitrogen atom has been explored to impart specific activities. nih.gov

Similarly, altering the electronic nature of the N-substituent can influence the reactivity and biological interactions of the entire scaffold. The introduction of groups like N,N′-Di-Boc-carboxamidine has been demonstrated in isoindole systems, showcasing that complex functionalities can be appended to this position. mdpi.com The reactivity of N-benzyl-isoindole derivatives in cycloaddition reactions highlights how the N-substituent can play a role in the molecule's chemical behavior. mdpi.com Late-stage N-alkylation using various alkyl and substituted alkyl halides, a technique demonstrated in other nitrogen-containing heterocycles, presents a viable strategy for generating a library of diverse analogues. nih.gov

Table 1: Examples of N-Substitution Patterns on Isoindoline-Related Scaffolds

N-Substituent Class Specific Example Potential Impact Reference
Alkyl/Arylpiperazine 2-hydroxypropyl-4-arylpiperazine Introduction of a secondary pharmacophore nih.gov
Guanidine Derivatives N,N′-Di-Boc-carboxamidine Altered electronic properties and reactivity mdpi.com
Substituted Alkyl Halides Various alkyl halides Systematic exploration of steric and electronic effects nih.gov

Substitutions on the Benzyl Moiety

The benzyl group attached to the isoindoline nitrogen offers numerous opportunities for modification to probe structure-activity relationships (SAR). Studies on analogous systems, such as N-(piperidin-4-yl)-naphthamides with substituted benzyl groups, have shown that the nature and position of substituents on the phenyl ring can profoundly influence receptor affinity and selectivity. nih.gov

In one such study, the introduction of halogen (e.g., bromo) and methyl groups at the 3- or 4-position of the benzyl ring led to an increase in affinity for the D(4.2) dopamine (B1211576) receptor. nih.gov Conversely, methoxy (B1213986) substitution at the 3-position was also favorable, while halogen substitutions in a different series reduced affinity. nih.gov This demonstrates that subtle electronic and steric changes on this moiety can fine-tune the biological profile of the molecule. These findings suggest that a systematic exploration of mono- and di-substituted benzyl analogues of this compound could yield derivatives with enhanced potency or selectivity for specific biological targets.

Table 2: Influence of Benzyl Moiety Substitution on Receptor Affinity in Analogous Scaffolds

Substituent Position on Benzyl Ring Observed Effect on D(4.2) Receptor Affinity Reference
Halogen (e.g., Cl, Br) 3 or 4 Increased affinity nih.gov
Methyl 3 or 4 Increased affinity nih.gov
Methoxy 3 Favorable for affinity nih.gov

Modifications at the Isoindoline Ring System (e.g., positions 1, 3, 4)

Modifications to the core isoindoline ring system can be divided into two main categories: substitutions on the saturated portion (positions 1 and 3) and substitutions on the fused benzene (B151609) ring. The benzylic positions 1 and 3 are susceptible to chemical reactions. For example, related 2-benzylisoindoline-1,3-diones can undergo reactions to furnish 3-benzylated and 3-hydroxyisoindolin-1-ones, indicating that functionalization at these positions is synthetically feasible. mdpi.org Such modifications introduce new stereocenters and functional groups that can engage in additional interactions with biological targets.

Table 3: Potential Modifications on the Isoindoline Ring System

Modification Site Type of Modification Example Substituent Potential Outcome Reference
Position 1 or 3 Hydroxylation/Alkylation -OH, -Benzyl Introduction of new functional groups and stereocenters mdpi.org
Aromatic Ring (e.g., Position 5) Nitration -NO2 Altered electronic properties mdpi.com
Aromatic Ring (e.g., Position 5) Guanylation Guanidine group Introduction of a basic, H-bonding moiety mdpi.com

Alterations of the Methanamine Side Chain

The (aminomethyl) group at position 4 is a critical feature, likely involved in key interactions with biological targets, such as salt bridges or hydrogen bonds. Altering this side chain is a common strategy in medicinal chemistry to enhance potency, selectivity, or metabolic stability. Modifications can include chain homologation (e.g., to an aminoethyl group), branching, or constraining the side chain within a cyclic structure.

Furthermore, the primary amine itself can be replaced with other functional groups. In the development of thienamycin (B194209) derivatives, modification of a side chain containing an amine was crucial for improving the drug's profile, including its stability against metabolic enzymes. nih.gov Analogous strategies could be applied to the this compound scaffold, such as converting the amine to a secondary or tertiary amine, an amide, a sulfonamide, or incorporating it into a small heterocyclic ring like a pyrrolidine (B122466) or piperidine (B6355638). Each modification would present a distinct profile of basicity, hydrogen bonding capability, and steric bulk.

Bioisosteric Replacements in Related Scaffolds

Bioisosterism, the strategy of exchanging a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comresearchgate.net This approach can be readily applied to the this compound scaffold.

Classical bioisosteres involve replacing atoms or groups of similar size and electronic configuration. For example, a hydroxyl group (-OH) could be replaced by an amine (-NH2) or a fluorine atom (-F). cambridgemedchemconsulting.com The replacement of hydrogen with fluorine is a particularly common strategy used to block metabolic oxidation or to modulate the pKa of nearby basic centers. nih.gov Non-classical bioisosteres involve replacing functional groups with other groups that may have different structures but produce similar biological activity. A well-known example is the replacement of a carboxylic acid group with a tetrazole to maintain acidic character while improving metabolic stability and cell permeability.

In heterocyclic chemistry, entire ring systems can be replaced. For instance, the phenyl ring of the benzyl group could be replaced by a bioisosteric heterocycle like a pyridine (B92270) or thiophene (B33073) ring. cambridgemedchemconsulting.com In other drug discovery programs, an indole (B1671886) moiety has been successfully replaced by other bicyclic systems to develop potent and selective inhibitors. researchgate.net Similarly, the replacement of a carbon atom with a sulfur atom within a scaffold has been used to generate novel anti-inflammatory agents. preprints.org Applying these principles to this compound could yield novel analogues with significantly improved properties.

Table 4: Common Bioisosteric Replacements Relevant to the Scaffold

Original Group Bioisosteric Replacement(s) Rationale / Potential Advantage Reference
Hydrogen (-H) Fluorine (-F), Deuterium (-D) Block metabolic oxidation, modulate pKa cambridgemedchemconsulting.comnih.gov
Methyl (-CH3) Amine (-NH2), Hydroxyl (-OH), Chlorine (-Cl) Similar size, different electronic properties cambridgemedchemconsulting.com
Phenyl Ring Pyridyl, Thienyl, 4-Fluorophenyl Modulate electronics, solubility, H-bonding cambridgemedchemconsulting.com
Methoxy (-OCH3) Small alkyl groups, 5- or 6-membered rings Improve metabolic stability cambridgemedchemconsulting.com
Carbon atom in a ring Sulfur or Nitrogen atom Alter ring electronics and geometry cambridgemedchemconsulting.compreprints.org

Design and Synthesis of Library Compounds for Screening

The systematic exploration of the this compound scaffold necessitates the design and synthesis of a compound library for biological screening. Modern drug discovery often employs a combination of rational design, guided by structure-activity relationships (SAR) from existing data, and diversity-oriented synthesis to cover a broad chemical space.

A "core-hopping" strategy could be employed, where the isoindoline core is replaced by other bicyclic scaffolds like benzoazepinone, while maintaining key pharmacophoric features. nih.gov Virtual screening and computational methods can help prioritize which analogues to synthesize by predicting their binding affinity to a target of interest. nih.gov

The synthesis of a library would involve developing robust chemical routes that are amenable to parallel synthesis. For example, a common intermediate could be prepared on a large scale, which is then diversified in the final steps by reacting it with a variety of building blocks. The synthesis of a series of 4'-O-alkylamino-tethered-benzylideneindolin-2-ones for anti-proliferative screening is an excellent example of this approach, where a core structure was systematically modified to explore SAR. nih.gov This strategy allows for the efficient generation of dozens or hundreds of related compounds, which can then be tested in high-throughput screening assays to identify promising lead candidates for further optimization.

Mechanisms of Action and Structure Activity Relationships Sar

Structure-Activity Relationship (SAR) Studies

Role of Conformation and Stereochemistry

The stereochemistry of the methanamine substituent could also be a critical determinant of biological activity. While specific studies on (2-Benzylisoindolin-4-YL)methanamine are not available, research on other isoindoline-containing compounds has highlighted the importance of stereoisomerism. nih.gov For instance, in a study on isoindoline (B1297411) derivatives as inhibitors of cyclooxygenase enzymes, the stereochemical configuration was found to impact their inhibitory potency and selectivity. nih.gov It is plausible that a specific stereoisomer of this compound would exhibit a higher affinity for its biological target due to a more favorable three-dimensional fit within a binding site.

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization

The process of identifying and optimizing a lead compound is a critical phase in the drug discovery pipeline. A lead compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for the development of a drug candidate. The isoindoline (B1297411) framework, due to its favorable physicochemical properties and proven track record in successful drugs, is an attractive starting point for the design of new therapeutic agents. preprints.orgresearchgate.net

Medicinal chemists often utilize techniques such as structure-activity relationship (SAR) studies to refine the biological activity of a lead compound. This involves systematically modifying the chemical structure and assessing the impact on efficacy and selectivity. For instance, in the context of (2-Benzylisoindolin-4-YL)methanamine, the benzyl (B1604629) group, the methanamine substituent, and the isoindoline core itself can all be modified to enhance interactions with a specific biological target.

Scaffold Hopping and Privileged Structure Utilization

Scaffold hopping is a drug design strategy that involves replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold. This approach is employed to discover novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. The isoindoline nucleus is frequently used in scaffold hopping approaches due to its ability to mimic the spatial arrangement of other important pharmacophores. wikipedia.org

The concept of a privileged structure is closely related to scaffold hopping. A privileged structure, like the isoindoline core, is a molecular framework that is capable of binding to multiple, distinct biological targets. This promiscuity is advantageous in drug discovery as it provides a versatile template for the development of a wide array of therapeutic agents. preprints.orgmdpi.com The table below illustrates several approved drugs that feature the isoindoline scaffold, highlighting its therapeutic diversity. preprints.org

Drug NameTherapeutic Area
Thalidomide (B1683933)Oncology, Inflammation
LenalidomideOncology
PomalidomideOncology
ChlorthalidoneHypertension
MazindolObesity

Development of Therapeutic Agents

The inherent biological activity of the isoindoline scaffold has led to its exploration in various therapeutic areas.

The isoindoline core is a prominent feature in several successful anticancer drugs, most notably the immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. preprints.orgmdpi.com These drugs, which contain an isoindoline-1,3-dione structure, are used in the treatment of multiple myeloma. gsconlinepress.com Research has also focused on developing isoindoline-based compounds that function as dual inhibitors of histone deacetylase 6 (HDAC6) and heat shock protein 90 (HSP90), which have shown promise in suppressing the growth of lung cancer in preclinical models. nih.gov The development of such compounds indicates the potential for this compound derivatives to be investigated as novel oncological agents.

The growing threat of antimicrobial resistance has spurred the search for new classes of anti-infective agents. The isoindoline scaffold has emerged as a promising area of investigation. Studies have shown that certain isoindoline derivatives exhibit antibacterial and antifungal properties. gsconlinepress.comnih.gov For example, a series of novel isoindolin-1-one (B1195906) derivatives containing a piperidine (B6355638) moiety demonstrated good activity against phytopathogenic bacteria. nih.gov Another study synthesized isoindoline-1,3-dione derivatives that showed moderate antimicrobial activity against various bacterial and fungal strains. gsconlinepress.com These findings suggest that the this compound scaffold could serve as a template for the design of new anti-infective drugs.

Derivatives of the isoindoline scaffold have been investigated for their potential in treating a range of neurological and mental health disorders. The ability of this chemical framework to interact with targets in the central nervous system (CNS) has led to its incorporation into compounds being studied for conditions such as depression, anxiety, and neurodegenerative diseases. google.com The diverse biological activities reported for isoindoline derivatives, including selective serotonin reuptake inhibition, highlight the potential for developing novel CNS-active agents based on this scaffold. researchgate.net

Patent Landscape and Intellectual Property for Isoindoline-Based Compounds

The patent landscape for isoindoline-based compounds is robust, reflecting the significant interest of the pharmaceutical industry in this class of molecules. A review of patent literature reveals a focus on several key therapeutic areas.

Table 2: Representative Therapeutic Areas in Isoindoline-Related Patents

Therapeutic AreaGeneral Compound ClassTarget/Mechanism of Action (if specified)
OncologySubstituted isoindolinones and isoindolinesCereblon (CRBN) modulation, anti-proliferative activity
Inflammation & Autoimmune DiseasesNovel IMiD® analogsInhibition of pro-inflammatory cytokines (e.g., TNF-α)
Central Nervous System DisordersVarious isoindoline derivativesAnesthetics, treatment of neurodegenerative diseases

While patents specifically claiming this compound were not identified in this review, the novelty of its specific substitution pattern could make it and its derivatives patentable. Key areas for potential patent claims could include:

Composition of Matter: Claims directed to this compound itself and novel derivatives.

Method of Use: Claims covering the use of these compounds for treating specific diseases, should biological activity be identified.

Process for Synthesis: Claims related to novel and efficient synthetic routes to produce these compounds.

The existing patent landscape suggests that any new isoindoline derivative with demonstrated therapeutic potential would be a strong candidate for intellectual property protection. The development of compounds like this compound could lead to new avenues of research and the potential for novel therapeutic interventions.

Theoretical and Computational Studies of 2 Benzylisoindolin 4 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, grounded in quantum mechanics, provide insights that are often inaccessible through experimental means alone.

Electronic Structure and Reactivity Predictions

The electronic structure of (2-Benzylisoindolin-4-YL)methanamine would be investigated using methods like Density Functional Theory (DFT). Such calculations would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for predicting the molecule's reactivity.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps would also be generated. These maps visualize the electrostatic potential on the molecule's surface, identifying electrophilic and nucleophilic sites. Such information is invaluable for predicting how the molecule might interact with biological targets.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis is essential to identify the most stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. The collection of these conformations and their corresponding energies forms the potential energy surface, or energy landscape, of the molecule. Understanding the preferred conformations is a prerequisite for meaningful molecular docking studies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying how a molecule like this compound might interact with a biological target, such as a protein receptor. These simulations provide a dynamic view of the intermolecular interactions over time.

Ligand-Target Docking and Binding Free Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. In the case of this compound, this would involve docking various low-energy conformations into the active site of a relevant protein. The docking process generates a series of possible binding poses, which are then scored based on their predicted binding affinity.

Following docking, more rigorous methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) would be employed to calculate the binding free energy. These calculations provide a more accurate estimation of the strength of the ligand-target interaction.

Protein-Ligand Interaction Dynamics

To understand the stability and dynamics of the predicted protein-ligand complex, molecular dynamics (MD) simulations would be performed. An MD simulation would track the movements of every atom in the system over a period of time, typically nanoseconds to microseconds. This allows for the observation of how the ligand settles into the binding pocket and how the protein structure might adapt in response.

Analysis of the MD trajectory would reveal key information such as the stability of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and its target protein. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots would be generated to assess the stability of the complex and the flexibility of different protein regions, respectively. researchgate.netnih.govresearchgate.netnih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed.

This process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of their structure (e.g., size, shape, lipophilicity, electronic properties). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed biological activity. A validated QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for searching large compound libraries in a process known as virtual screening, aiming to discover new molecules with potential therapeutic activity.

For isoindoline (B1297411) derivatives, pharmacophore models have been developed to explore their potential as inhibitors for various enzymes. For instance, a study on pyrrolidine (B122466) and isoindoline derivatives as new DPP8 inhibitors utilized pharmacophore modeling to screen for potent compounds. tandfonline.com The models were generated based on the chemical features of known active compounds, including aromatic rings, hydrogen bond donors and acceptors, and hydrophobic contacts. tandfonline.com

Application to this compound:

A hypothetical pharmacophore model for this compound could be constructed based on its key structural features:

Aromatic Rings: The benzyl (B1604629) group and the isoindoline core both contain aromatic rings, which can participate in π-π stacking or hydrophobic interactions with a biological target.

Hydrogen Bond Donor/Acceptor: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom in the isoindoline ring can act as a hydrogen bond acceptor.

Hydrophobic Center: The benzyl group provides a significant hydrophobic region.

These features can be mapped in 3D space to create a pharmacophore query. This query could then be used to screen virtual compound databases to identify other molecules that share a similar arrangement of these features and thus might exhibit similar biological activity.

Illustrative Data from Pharmacophore Modeling of Related Scaffolds:

The following table illustrates the type of data generated from a pharmacophore-based virtual screening campaign for a hypothetical target, using a model derived from an isoindoline scaffold.

FeatureTypeVectorTolerance (Å)
Aro1AromaticN/A1.5
Aro2AromaticN/A1.5
HBDH-Bond Donor(x, y, z)1.0
HBAH-Bond Acceptor(x, y, z)1.0
HypHydrophobicN/A2.0

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Virtual screening of large chemical databases using such a pharmacophore model can identify a number of "hits" that can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity to the target protein.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling

Predictive ADMET modeling involves the use of computational tools to estimate the pharmacokinetic and toxicological properties of a compound. These in silico predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail later in development due to poor ADMET profiles. optibrium.com Various software and web servers are available for predicting a wide range of ADMET properties. simulations-plus.com

For isoindoline derivatives, in silico ADMET studies have been performed to assess their drug-likeness. researchgate.net These studies typically evaluate parameters such as oral bioavailability, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential toxicities.

Predictive ADMET Profile for this compound:

A predictive ADMET analysis for this compound would likely involve calculating various molecular descriptors and using them as input for established predictive models. Key properties that would be assessed include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of susceptibility to metabolism by major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).

Excretion: Prediction of renal clearance and potential for active transport.

Toxicity: Assessment of potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicities.

Illustrative Predicted ADMET Properties:

The following interactive table provides an example of a predictive ADMET profile for a compound with a structure similar to this compound.

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gut
Caco-2 Permeability (logPapp)> 0.9High permeability
Distribution
Plasma Protein Binding> 90%High binding to plasma proteins
BBB PenetrationLowUnlikely to cross the blood-brain barrier
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow risk of interaction with CYP3A4 substrates
Excretion
Renal Organic Cation Transporter SubstrateYesLikely excreted by the kidneys
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

This data is for illustrative purposes and is based on general predictions for structurally related compounds, not on specific experimental data for this compound.

These computational predictions provide a valuable initial assessment of the drug-like properties of a compound and help guide further experimental studies.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of isoindoline-based drug candidates is intrinsically linked to the efficiency and environmental impact of their chemical synthesis. Future research must prioritize the development of novel and sustainable synthetic methodologies that align with the principles of green chemistry. researchgate.net Traditional multi-step syntheses often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste.

Modern approaches have begun to address these challenges. For instance, green and facile methods for creating the related isoindolinone skeleton have been developed using organocatalysts in environmentally benign solvents at room temperature, allowing for the recycling of both the catalyst and the solvent. rsc.orgrsc.org Key features of these next-generation routes include pot, atom, and step economy. rsc.org Researchers have also explored solventless reactions, which can be achieved through simple heating, further reducing environmental impact. researchgate.net Future efforts for synthesizing (2-Benzylisoindolin-4-YL)methanamine and its derivatives should focus on implementing similar strategies, such as:

Catalyst Innovation: Employing recyclable and non-toxic catalysts, such as fluorous phosphine (B1218219) or silica-supported catalysts. researchgate.netrsc.org

Benign Solvents: Utilizing green solvents like water, ethyl acetate, or anisole, or developing catalyst-free reactions in aqueous media. rsc.orgresearchgate.net

Energy Efficiency: Designing reactions that proceed efficiently at ambient temperatures, potentially accelerated by techniques like microwave irradiation. nih.gov

Table 1: Comparison of Synthetic Approaches for Isoindoline (B1297411) Scaffolds

Feature Traditional Synthetic Routes Sustainable/Green Routes
Solvents Often rely on hazardous organic solvents. Prioritize green solvents (e.g., water, ethyl acetate) or solventless conditions. researchgate.netrsc.org
Catalysts May use stoichiometric or toxic metal catalysts. Employ recyclable, non-heavy metal, or organocatalysts. rsc.org
Energy Use Frequently require high temperatures and prolonged heating. Operate at room temperature or use energy-efficient methods like microwave heating. rsc.orgnih.gov
Waste Generate significant byproducts and solvent waste. Designed for high atom economy, minimizing waste through recycling and one-pot procedures. rsc.orgresearchgate.net
Efficiency Often involve multiple, separate purification steps. Simplify purification, sometimes allowing for product isolation via simple filtration. rsc.org

Exploration of Untapped Biological Targets and Disease Areas

The isoindoline and isoindolinone frameworks are present in drugs with diverse mechanisms of action, highlighting the scaffold's versatility. mdpi.com Approved drugs containing this core are used to treat conditions ranging from multiple myeloma and inflammation to hypertension and obesity. mdpi.comresearchgate.net This proven therapeutic relevance suggests that compounds like this compound could interact with a wide range of biological targets.

Known targets for this class of compounds include:

Cereblon: A key protein targeted by immunomodulatory drugs (IMiDs®) like thalidomide (B1683933) and lenalidomide, leading to anticancer and anti-inflammatory effects. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): Production of this cytokine is inhibited by certain isoindoline derivatives, making them relevant for inflammatory disorders. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease, and several isoindoline-1,3-dione derivatives have shown potent inhibitory activity. nih.govnih.gov

PI3Kγ: Potent and selective inhibitors of this kinase, which is implicated in cancer and inflammatory responses, have been developed from an azaindole isoindolinone base. nih.gov

Histone Deacetylases (HDACs): Novel isoindolinone derivatives have been identified as selective inhibitors of HDAC1-3, which are important targets in oncology. nih.gov

Future research should systematically screen this compound and its analogues against these established targets. Furthermore, a significant opportunity lies in exploring untapped biological pathways and disease areas where the isoindoline scaffold has not been extensively investigated. Given the structural diversity achievable, potential new areas could include metabolic disorders, neuroprotection beyond cholinesterase inhibition, and novel targets in oncology and immunology. ontosight.ainih.gov

Design of Next-Generation Analogues with Improved Efficacy and Selectivity

The therapeutic success of any drug candidate depends on its ability to bind to its intended target with high affinity (efficacy) while avoiding off-target interactions (selectivity). For this compound, future research will need to focus on systematic structural modifications to optimize these properties. This process is guided by Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity. nih.gov

SAR studies on related isoindoline compounds have already provided valuable insights. For example, modifications to the isoindolinone nitrogen have been shown to be critical for achieving high potency and selectivity in PI3Kγ inhibitors. nih.gov Similarly, in the development of acetylcholinesterase inhibitors, replacing parts of the parent molecule with an indanone moiety was achieved without a major loss of potency, demonstrating structural flexibility. researchgate.net

For this compound, key areas for modification and SAR exploration would include:

The Benzyl (B1604629) Group: Introducing various substituents (e.g., fluoro, methoxy) on the phenyl ring to alter electronic and steric properties, potentially enhancing target binding.

The Isoindoline Core: Adding functional groups at different positions on the bicyclic ring system, a strategy that has proven effective for immunomodulatory drugs. nih.gov

The Methanamine Linker: Modifying the length and rigidity of the linker connecting the core to the amine, which can influence how the molecule fits into a target's binding pocket.

This rational design approach aims to create next-generation analogues with superior therapeutic profiles, characterized by enhanced on-target activity and minimized potential for side effects. nih.govnih.gov

Table 2: Potential Modification Sites on this compound for Analogue Design

Molecular Region Type of Modification Potential Therapeutic Goal
Benzyl Ring Addition of electron-withdrawing or donating groups. Improve binding affinity and target selectivity. nih.gov
Isoindoline Nitrogen Alteration of the N-substituent. Modulate potency and pharmacokinetic properties. nih.gov
Isoindoline Benzene (B151609) Ring Substitution at various positions (e.g., position 5). Enhance efficacy; a key site for IMiD® activity. nih.gov
Methanamine Side Chain Change linker length, rigidity, or functional groups. Optimize spatial orientation within the target binding site.

Advanced Preclinical and Clinical Investigations

Before any promising compound can become an approved drug, it must undergo rigorous preclinical and clinical evaluation. For this compound and its optimized analogues, this represents a critical future direction. Preclinical studies are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile before it can be tested in humans. youtube.com

The initial phase involves in vitro testing, where the compound's effect is measured on isolated cells. Recent studies on isoindolinone derivatives have used cancer cell lines like A549 (lung adenocarcinoma) and CAL 27 (head and neck squamous cell carcinoma) to demonstrate cytotoxic potential. acs.orgnih.gov However, to better predict human outcomes, research is moving beyond traditional 2D cell cultures toward more complex systems. Future preclinical work should incorporate advanced cellular models such as:

3D Spheroids and Organoids: These models better mimic the complex architecture and cell-cell interactions of an actual tumor. nih.gov

Organ-on-a-Chip Technology: Microfluidic systems that simulate the physiology of human organs, allowing for more accurate in vitro assessment of a drug's efficacy and toxicity. nih.gov

Following successful in vitro studies, in vivo testing in animal models is required. youtube.com For isoindoline derivatives with anticancer potential, xenograft models where human tumor cells are implanted in mice are commonly used to evaluate therapeutic efficacy. nih.gov These animal studies provide crucial data on how the drug is absorbed, distributed, metabolized, and excreted (ADME) by a living system. nih.gov Only after a compound demonstrates a favorable profile in comprehensive preclinical investigations can it advance to clinical trials in humans.

Integration of Artificial Intelligence and Machine Learning in Isoindoline Drug Discovery

The traditional drug discovery pipeline is a long, expensive, and often inefficient process. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to accelerate and de-risk this endeavor. mdpi.comjsr.org For the future discovery of novel isoindoline-based drugs, integrating these computational approaches will be essential.

AI and ML can be applied at multiple stages of the discovery process:

In Silico Screening: ML algorithms can rapidly screen vast virtual libraries containing millions of chemical compounds to identify those most likely to bind to a specific biological target. nih.govmdpi.commdpi.com This virtual screening is significantly faster and more cost-effective than traditional high-throughput screening. youtube.com

De Novo Drug Design: Generative AI models can design entirely new molecules, including novel isoindoline analogues, that are optimized for desired properties such as high potency, selectivity, and favorable ADMET profiles. nih.gov

Property Prediction: Deep learning models can be trained to predict a compound's physicochemical properties, biological activity, and potential toxicity from its chemical structure alone, helping researchers prioritize the most promising candidates for synthesis and testing. nih.govnih.gov

Chemical Synthesis Planning: AI tools are being developed to devise the most efficient synthetic routes for complex molecules, which can accelerate the production of new drug candidates. mdpi.com

By leveraging AI and ML, researchers can explore the chemical space around the isoindoline scaffold more effectively, identify superior drug candidates faster, and reduce the high failure rates that plague traditional drug development. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (2-Benzylisoindolin-4-YL)methanamine, and how can reaction parameters be optimized?

  • Answer : Synthesis typically involves multi-step routes, such as cyclization of isoindoline precursors or coupling reactions. For example, Suzuki-Miyaura cross-coupling (used in analogous compounds) enables aryl group introduction under palladium catalysis . Optimization includes testing catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., THF or DMF), and temperatures (80–120°C). Purification via column chromatography or recrystallization ensures high purity. Reaction monitoring with TLC or HPLC is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming benzyl and isoindoline substituents.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or HRMS).
  • X-ray Crystallography : Resolves 3D structure if single crystals are obtained (using SHELX for refinement) .
  • FT-IR : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .

Q. How can initial biological activity screening be conducted for this compound?

  • Answer :

  • In vitro assays : Test against enzyme targets (e.g., kinases) or cell lines using fluorescence-based or colorimetric assays (e.g., MTT for cytotoxicity).
  • Dose-response curves : Determine IC₅₀ values.
  • Control experiments : Compare with structurally similar compounds (e.g., benzyl-substituted methanamines) to assess specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Answer :

  • Meta-analysis : Compare assay conditions (e.g., pH, temperature, cell type).
  • Purity validation : Use HPLC or LC-MS to rule out impurities affecting results.
  • Orthogonal assays : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Structural analogs : Benchmark against compounds like [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine to identify substituent-dependent trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock or Schrödinger to simulate binding poses with target proteins (e.g., receptors).
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS).
  • QSAR studies : Correlate structural features (e.g., logP, steric bulk) with activity using datasets from analogs .

Q. What advanced techniques optimize crystallographic refinement for this compound?

  • Answer :

  • SHELX suite : Employ SHELXL for high-resolution refinement, especially for twinned data.
  • Twinning analysis : Use PLATON to detect and model twinning.
  • Hydrogen placement : Refine H-atoms with riding models or neutron diffraction (if available) .

Data Analysis and Methodological Challenges

Q. How can researchers address low yields in the final synthetic step?

  • Answer :

  • DOE (Design of Experiments) : Systematically vary catalysts, solvents, and temperatures.
  • Mechanistic studies : Use in-situ IR or NMR to identify intermediates or side reactions.
  • Alternative routes : Explore reductive amination or protecting-group strategies (e.g., Boc protection for NH₂) .

Q. What approaches validate the compound’s stability under biological assay conditions?

  • Answer :

  • Stability assays : Incubate in PBS or serum at 37°C, followed by LC-MS to detect degradation.
  • Metabolite profiling : Use liver microsomes or hepatocytes to identify metabolic pathways.
  • pH-dependent studies : Test solubility and stability across physiological pH ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.